Basic Red 51

Description

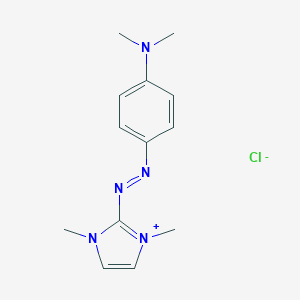

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N5.ClH/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;/h5-10H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDXSXLYLMHYJA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874049 | |

| Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77061-58-6, 12270-25-6, 1016649-33-4 | |

| Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77061-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic Red 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077061586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-1,3-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Red 51 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC RED 51 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7A946JJ6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Basic Red 51 via Diazotization and Coupling: A Technical Guide

Introduction

Basic Red 51, identified chemically as 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium Chloride (CAS No. 12270-25-6), is a cationic monoazo dye.[1][2][3] As a member of the azo dye family, its molecular structure is defined by an azo linkage (–N=N–) connecting a 1,3-dimethyl-1H-imidazolium ring with an N,N-dimethylaniline moiety.[1][2] This cationic nature imparts a strong affinity for anionic substrates, making it valuable in the coloration of synthetic fibers like polyacrylonitrile, in hair dye formulations, and as a model compound in environmental remediation and analytical science research.[3][4][5]

The predominant and well-established method for its synthesis is a two-stage process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][2][6] This guide provides an in-depth technical overview of this synthetic pathway, detailing the reaction mechanisms, experimental protocols, and critical process parameters for researchers and chemical development professionals.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is a classic example of electrophilic aromatic substitution, executed in two sequential steps.[1]

1.1. Step 1: Diazotization Diazotization is the conversion of a primary aromatic amine into a highly reactive diazonium salt.[7][8] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[9][10] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0–5°C) to prevent the thermal decomposition of the unstable diazonium salt.[1][4] The strong acid creates the necessary acidic environment (pH 1.5–2.0) for the formation of the electrophilic nitrosonium ion (NO⁺), which is the active agent in the reaction.[1][11] The primary amine acts as a nucleophile, attacking the nitrosonium ion to ultimately form the aryl diazonium ion.[8][11] For this compound, the precursor amine is 2-amino-1,3-dimethyl-1H-imidazolium chloride.

1.2. Step 2: Azo Coupling The second stage is the azo coupling reaction, where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component.[1][7] For the synthesis of this compound, the coupling component is N,N-dimethylaniline.[1][2] The powerful electron-donating dimethylamino group (–N(CH₃)₂) on the N,N-dimethylaniline ring strongly activates it towards electrophilic aromatic substitution, directing the diazonium ion to attack the para-position.[1] This reaction forms the stable azo bond (–N=N–), which serves as the chromophore responsible for the dye's vibrant color.[1][2] The coupling reaction is typically performed in a weakly acidic to neutral medium (pH 4–7) to facilitate the electrophilic attack without decomposing the diazonium salt.[1][6]

Data Presentation: Key Reaction Parameters

Successful synthesis requires strict control over several quantitative parameters. The optimal conditions for each stage are summarized below.

Table 1: Summary of Optimal Conditions for Diazotization

| Parameter | Optimal Range | Rationale & Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents the premature decomposition of the highly reactive and unstable diazonium salt intermediate.[1][6] |

| pH | 1.5–2.0 | Ensures the in situ generation of nitrous acid and optimizes its stability and reactivity.[1][4] |

| Reaction Time | 20–30 minutes | Allows for the complete conversion of the primary amine to the diazonium salt while minimizing decomposition.[6] |

| **Molar Ratio (Amine:NaNO₂) ** | 1 : 1.1–1.3 | A slight excess of sodium nitrite ensures the complete diazotization of the starting amine.[6] |

Table 2: Summary of Optimal Conditions for Azo Coupling

| Parameter | Optimal Range | Rationale & Effect on Yield |

|---|---|---|

| Temperature | 5–10°C | Maximizes coupling efficiency; higher temperatures can lead to the decomposition of the diazonium salt and reduce yield.[6] |

| pH | 4.0–7.5 | A weakly acidic to neutral medium facilitates the electrophilic attack; overly acidic conditions prevent coupling, while basic conditions decompose the diazonium salt.[1][6] |

| Reaction Time | 4–6 hours | Ensures a high conversion rate and allows for the reaction to proceed to completion.[1] |

| **Molar Ratio (Diazonium:Coupling) ** | 1 : 1.05–1.1 | A slight excess of the coupling component (N,N-dimethylaniline) helps to maximize the yield of the final product.[6] |

Experimental Protocols

The following protocols are generalized from established methodologies for azo dye synthesis.[7][12] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Part A: Diazotization of 2-Amino-1,3-dimethyl-1H-imidazolium chloride

-

Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the primary aromatic amine (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

-

Cooling: Cool the resulting suspension to 0–5°C using an ice-salt bath with continuous, vigorous stirring.[12] A fine slurry may form.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq.) in cold deionized water. Cool this solution to 0–5°C.[9]

-

Diazotization Reaction: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine suspension over 15–20 minutes. Critically, maintain the internal reaction temperature below 5°C throughout the addition.[12]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0–5°C for an additional 30 minutes.[12]

-

Verification (Optional): Test for reaction completion by spotting a drop of the mixture onto starch-iodide paper. The immediate appearance of a blue-black color indicates a slight excess of nitrous acid, signaling the end of the diazotization.[9][12] The resulting diazonium salt solution is used immediately in the next step.

3.2. Part B: Azo Coupling with N,N-dimethylaniline

-

Preparation of Coupling Solution: In a separate beaker, dissolve N,N-dimethylaniline (1.05 eq.) in a suitable solvent, such as aqueous ethanol (B145695) or an acetic acid solution, to ensure miscibility.

-

Cooling: Cool the coupling component solution to 0–5°C in an ice bath with constant stirring.[12]

-

Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the N,N-dimethylaniline solution. Maintain the temperature below 10°C during the addition.[6][12]

-

pH Adjustment: After the addition is complete, adjust the pH of the reaction mixture to between 4 and 5 by slowly adding a saturated solution of a buffer, such as sodium acetate.[12] A colored precipitate of this compound will begin to form.

-

Reaction Maturation: Continue stirring the mixture for 4–6 hours, allowing it to slowly warm to room temperature to ensure the reaction goes to completion.[1]

3.3. Part C: Isolation and Purification

-

Precipitation ("Salting Out"): To decrease the solubility of the dye and maximize precipitation, add a concentrated solution of sodium chloride (20-25% w/v) to the reaction mixture.[1]

-

Filtration: Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with a cold, saturated NaCl solution, followed by cold deionized water until the filtrate runs clear and is neutral to pH paper.[12]

-

Drying: Dry the purified product in a vacuum oven at a low temperature.

-

Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent, such as ethanol.[1]

References

- 1. This compound: High-Purity Research Chemical Supplier [benchchem.com]

- 2. Buy this compound (EVT-311760) | 77061-58-6 [evitachem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. This compound | Cationic Dye | For Research Use [benchchem.com]

- 5. zhishangbio.com [zhishangbio.com]

- 6. Buy this compound | 77061-58-6 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

Photophysical and Spectral Properties of Basic Red 51: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 51, a cationic azo dye, is a synthetic colorant with applications in the textile industry, cosmetics, and as a biological stain.[1] Its chemical structure, characterized by an azo bridge connecting a dimethylaminophenyl group to a dimethylimidazolium ring, is responsible for its distinct spectral properties. This guide provides a comprehensive overview of the known photophysical and spectral characteristics of this compound, details experimental protocols for their measurement, and presents signaling pathways and workflows relevant to its characterization.

Chemical and Physical Properties

This compound, with the IUPAC name 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride, is a water-soluble solid.[2] Its cationic nature dictates its interaction with anionic substrates.[3]

| Property | Value | Reference |

| CAS Number | 77061-58-6 | [2] |

| Molecular Formula | C₁₃H₁₈ClN₅ | [4] |

| Molecular Weight | 279.77 g/mol | [4] |

| Appearance | Red solid powder | |

| Solubility | Soluble in water and alcohol |

Photophysical and Spectral Properties

The photophysical properties of a dye are governed by its ability to absorb and emit light. The extended π-conjugated system in this compound is the primary chromophore responsible for its absorption in the visible region of the electromagnetic spectrum.[5]

Absorption Spectrum

This compound exhibits a strong absorption band in the visible spectrum, which is responsible for its red color. The key quantitative parameters of its absorption spectrum in aqueous solution are summarized below.

| Parameter | Value | Reference |

| Maximum Absorption Wavelength (λmax) | 523-524 nm | [5] |

| Molar Absorptivity (ε) at 530 nm | 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ | [5] |

Fluorescence Properties

Note: The experimental protocols detailed in the subsequent sections provide the methodology to experimentally determine the fluorescence emission spectrum, quantum yield, and lifetime of this compound.

Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts with a change in the polarity of the solvent.[7] This effect arises from differential solvation of the ground and excited states of the molecule. While the solvatochromic behavior of many dyes has been studied, specific data on the effect of different solvents on the spectral properties of this compound is not extensively documented. A systematic study using a range of solvents with varying polarities would be required to fully characterize its solvatochromic properties.

Experimental Protocols

The following sections outline detailed methodologies for the characterization of the photophysical and spectral properties of this compound.

UV-Vis Absorption Spectroscopy

This protocol describes the steps to determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound dye

-

Spectroscopic grade solvent (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻⁴ M).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 300-700 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline correction.

-

Sample Measurement: Rinse a clean cuvette with a small amount of the most dilute working solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Repeat for all Concentrations: Repeat the measurement for all the prepared working solutions, from the most dilute to the most concentrated.

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax) from the recorded spectra.

-

Plot a graph of absorbance at λmax versus the concentration of the dye.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this graph will be the molar absorptivity (ε).

-

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: High-Purity Research Chemical Supplier [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends [mdpi.com]

- 7. jasco-global.com [jasco-global.com]

Solubility of Basic Red 51 in water and polar solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the cationic dye Basic Red 51 (CAS No. 12270-25-6) in water and other polar solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the precise solubility of this compound is critical.

Introduction to this compound

This compound is a synthetic cationic dye belonging to the azo class.[1] It is widely used in the textile industry for dyeing acrylic fibers and in cosmetic formulations, particularly in semi-permanent hair dyes.[2] The molecule's cationic nature, conferred by the imidazolium (B1220033) ring, is key to its affinity for negatively charged substrates.[1] Accurate knowledge of its solubility is crucial for formulation development, environmental fate assessment, and toxicological studies.

Quantitative Solubility Data

The available quantitative data on the solubility of this compound is limited and presents some inconsistencies regarding its molecular formula. One source reports the aqueous solubility of a compound identified as this compound (CAS 12270-25-6) to be ≥50 g/L at 20°C. However, the same source lists the molecular formula as C₂₁H₂₃ClN₃O₃.[3] The more widely accepted molecular formula for this compound with the same CAS number is C₁₃H₁₈ClN₅.[1][2][4][5][][7][8][9][10] This discrepancy should be taken into consideration when utilizing the provided solubility value.

Qualitative descriptions consistently indicate that this compound is soluble in water and other polar solvents like methanol (B129727) and ethanol.[11][12] However, without standardized testing, the precise quantitative solubility in these solvents remains largely undocumented in publicly available literature. A report from the Scientific Committee on Consumer Safety (SCCS) noted that the solubility of this compound had not been determined by the standardized EC method A.6.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Molecular Formula Cited |

| Water | 20 | ≥50 g/L | C₂₁H₂₃ClN₃O₃[3] |

Experimental Protocols for Solubility Determination

Given the scarcity of validated solubility data for this compound, this section outlines a detailed experimental protocol for its determination, based on the OECD Guideline 105 ("Water Solubility") and the application of UV-Vis spectrophotometry. This methodology is suitable for colored substances like this compound.

Principle

The solubility of this compound can be determined using the flask method, as described in OECD Guideline 105.[13][14] This method involves creating a saturated solution of the dye in the solvent of interest at a constant temperature. The concentration of the dissolved dye in a filtered aliquot of the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (analytical standard)

-

Solvents: Deionized water, Ethanol (analytical grade), Methanol (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Cuvettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Detailed Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent (water, ethanol, or methanol) in a volumetric flask to prepare a stock solution of a specific concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standard solutions with at least five different, known concentrations.

-

Spectrophotometric Analysis:

-

Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (Beer-Lambert Law), which will be used to determine the concentration of the unknown samples.[15]

Step 2: Preparation of Saturated Solution (Flask Method)

-

Add an excess amount of this compound to a flask containing a known volume of the solvent.

-

Seal the flask and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid material at the end of this period confirms that the solution is saturated.

Step 3: Sample Analysis

-

After the equilibration period, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any suspended particles, either centrifuge the aliquot or filter it through a 0.45 µm syringe filter.

-

Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

Step 4: Calculation of Solubility

-

Use the absorbance of the diluted sample and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Logical Relationships in Solubility Determination

The determination of solubility relies on a series of logical steps and relationships between different experimental phases. The following diagram outlines this logical flow.

Conclusion

While this compound is generally considered soluble in water and polar organic solvents, there is a notable lack of precise, publicly available quantitative solubility data determined according to standardized methods. The single available quantitative value is associated with a molecular formula that is inconsistent with the majority of chemical literature for the specified CAS number. For researchers and professionals requiring accurate solubility data, it is highly recommended to perform experimental determination using a robust and validated method, such as the one outlined in this guide. The provided protocol, based on the OECD 105 flask method and UV-Vis spectrophotometry, offers a reliable framework for generating such data.

References

- 1. This compound: High-Purity Research Chemical Supplier [benchchem.com]

- 2. Buy this compound | 77061-58-6 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound Manufacturer,Supplier and Exporter [vanshichemicals.co.in]

- 9. Buy this compound (EVT-311760) | 77061-58-6 [evitachem.com]

- 10. shivohmchemicals.com [shivohmchemicals.com]

- 11. This compound CAS#: 12270-25-6 [m.chemicalbook.com]

- 12. This compound|lookchem [lookchem.com]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. researchgate.net [researchgate.net]

The Cytotoxic Profile of Basic Red 51 in Human Skin Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Red 51, a common component in semi-permanent hair dyes, demonstrates significant cytotoxic, genotoxic, and mutagenic effects on human skin cells.[1][2] In vitro studies utilizing the immortalized human keratinocyte cell line, HaCaT, have revealed that this compound induces apoptosis through a caspase-dependent pathway, promotes the generation of reactive oxygen species (ROS), causes DNA damage, and leads to cell cycle arrest.[1] This technical guide provides a detailed examination of the cytotoxic mechanisms of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the implicated cellular pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been quantified in human keratinocytes (HaCaT cells). The half-maximal effective concentration (EC50) provides a benchmark for its toxicity.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | HaCaT | EC50 | 13 µg/mL | [1] |

Mechanisms of Cytotoxicity

This compound, an azo dye, is believed to exert its toxicity partly through the cleavage of its azo bond, which can release toxic aromatic amines.[1] Its cytotoxic effects on human skin cells are multifactorial, involving the induction of apoptosis, the generation of oxidative stress, and interference with the cell cycle.

Induction of Apoptosis

This compound triggers programmed cell death (apoptosis) in human keratinocytes.[1][[“]] The apoptotic cascade is initiated through a mechanism that involves the modulation of key regulatory proteins.

-

Caspase Activation: The dye's pro-apoptotic activity is strongly linked to the activation of the caspase cascade. Studies have shown that this compound decreases the levels of procaspase 8 and leads to the cleavage of procaspase 9.[1] This culminates in the activation of caspase 3, which is a central executioner caspase in the apoptotic pathway.[1]

-

Regulation of Cell Cycle Proteins: Exposure to this compound results in a significant, dose-dependent decrease in the expression of the p21 protein, a critical cell cycle inhibitor.[1][2] Interestingly, the expression of the tumor suppressor protein p53 remains unaffected.[1]

Caption: Apoptotic signaling pathway induced by this compound.

Oxidative Stress and DNA Damage

A key feature of this compound toxicity is the induction of oxidative stress, which leads to subsequent cellular damage.

-

Reactive Oxygen Species (ROS) Generation: Treatment with this compound causes an increase in intracellular ROS.[1][2] ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and nucleic acids.

-

DNA Damage: The elevated levels of ROS contribute to DNA damage. This is evidenced by an increase in the levels of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a well-established marker for oxidative DNA damage.[1] The genotoxic effects of this compound are further supported by its ability to suppress the p21 gene, which is involved in DNA damage response.[2]

Caption: Pathway of ROS generation and DNA damage by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis at higher concentrations, sub-toxic doses of this compound have been shown to interfere with the normal progression of the cell cycle. The dye can arrest the cell cycle in the G2 phase, preventing cells from entering mitosis.[1]

Experimental Protocols

The characterization of this compound's cytotoxicity involves a range of standard in vitro toxicological assays.

Cell Culture and Exposure

-

Cell Line: Immortalized human keratinocytes (HaCaT) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are exposed to varying concentrations of this compound for defined periods (e.g., 24, 48, 72 hours) to assess dose- and time-dependent effects.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Reagent Addition: After the treatment period, MTT reagent is added to each well and incubated for 3-4 hours.[4]

-

Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve these crystals.[4]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The EC50 value is calculated from the dose-response curve.

Apoptosis and Protein Expression Analysis (Western Blot)

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., caspase-3, p21, p53).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

Intracellular ROS Detection

-

Probe Loading: Cells are treated with this compound and then incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Measurement: DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a fluorometer or flow cytometer.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Preparation: After treatment, cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase and stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

-

Analysis: The DNA content of individual cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

3D Reconstructed Human Epidermis Model

To better mimic the in vivo environment, a three-dimensional organotypic culture can be used.

-

Scaffold Seeding: HaCaT cells are seeded onto a scaffold (e.g., collagen gel) at the air-liquid interface.

-

Differentiation: The cells are cultured for a period to allow for stratification and differentiation, forming a structure that resembles the human epidermis.

-

Topical Application: this compound is applied topically to the surface of the 3D model.

-

Analysis: The tissue is then fixed, sectioned, and analyzed using histological techniques (e.g., H&E staining) and immunohistochemistry to assess cell injury and apoptosis (e.g., TUNEL assay for fragmented nuclei).[1]

Caption: General experimental workflow for assessing this compound cytotoxicity.

Conclusion

The available evidence strongly indicates that this compound poses a cytotoxic risk to human skin cells.[1] Its mode of action involves the induction of apoptosis via caspase activation, the generation of ROS leading to oxidative DNA damage, and the disruption of the cell cycle. These findings, derived from studies on human keratinocytes in both monolayer and 3D models, underscore the importance of evaluating the safety of this and other hair dye ingredients that have the potential for dermal absorption. For professionals in research and drug development, understanding these specific cytotoxic pathways is crucial for risk assessment and the development of safer alternatives.

References

- 1. This compound, a permitted semi-permanent hair dye, is cytotoxic to human skin cells: Studies in monolayer and 3D skin model using human keratinocytes (HaCaT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. Molecular damage and responses of oral keratinocyte to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of Basic Red 51 using UV-Vis and IR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of Basic Red 51, a cationic azo dye, utilizing Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. The document outlines detailed experimental protocols and presents key quantitative data to facilitate the identification, quantification, and structural elucidation of this compound in a research and development setting.

Introduction to this compound

This compound, also known as 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride, is a synthetic dye with applications in various industries, including as a colorant in hair dyes.[1][2] Its chemical structure, characterized by an azo group (-N=N-) connecting a substituted phenyl ring to a heterocyclic imidazolium (B1220033) ring, is responsible for its distinct color and chemical properties.[3] Spectroscopic techniques are fundamental for confirming the identity, purity, and concentration of this compound in various matrices.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the quantitative analysis and characterization of this compound. The dye's vibrant red color is a result of its strong absorption of light in the visible region of the electromagnetic spectrum, a property conferred by its extended system of delocalized π-electrons within the chromophore.[4]

Key Spectroscopic Data

The UV-Vis spectrum of this compound exhibits characteristic absorption maxima that are instrumental in its identification and quantification.

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) in Visible Region | ~523-530 nm | [4][5] |

| Maximum Absorbance (λmax) in UV Region | ~294 nm | [4] |

| Molar Absorptivity (ε) at 530 nm | 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ | [4] |

| Linear Range for Quantification | 0.1 - 50 µg/mL | [4] |

The absorption band in the visible region is attributed to the π → π* electronic transition within the conjugated azo chromophore system.[4] The band in the UV region is associated with the unsaturated aromatic components of the molecule.[4]

Experimental Protocol for UV-Vis Analysis

The following protocol outlines the steps for determining the concentration of this compound in a solution using UV-Vis spectroscopy.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound standard

-

Appropriate solvent (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the expected range of the unknown sample (e.g., within the 0.1 - 50 µg/mL linear range).[4]

-

Instrument Blank: Fill a cuvette with the pure solvent to be used as a blank and calibrate the spectrophotometer to zero absorbance at the analytical wavelength.[6]

-

Measurement of Standard Solutions: Starting with the least concentrated standard, rinse the cuvette with the solution, then fill it and measure the absorbance at the λmax (e.g., 524 nm). Repeat this for all standard solutions.

-

Construction of Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. A linear relationship, as described by the Beer-Lambert law, should be observed.

-

Measurement of Unknown Sample: Measure the absorbance of the sample solution with an unknown concentration.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown sample.

Experimental Workflow for UV-Vis Analysis

Caption: Workflow for quantitative analysis of this compound using UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the structural elucidation of this compound by identifying its characteristic functional groups. The IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the bonds within the molecule.[3]

Key Spectroscopic Data

The IR spectrum of this compound is expected to show absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 2850-3100 | C-H stretching | Methyl groups and aromatic rings | [3] |

| 1500-1650 | C=C stretching | Aromatic and imidazolium rings | [3] |

| Varies | C-N stretching | Aromatic and aliphatic amines | [3] |

| < 1500 | Complex vibrations | Fingerprint region | [3] |

It is important to note that the azo linkage (-N=N-) does not typically exhibit a strong, distinct absorption band in the IR spectrum.[3] The fingerprint region, with its complex pattern of absorptions, is particularly useful for definitive identification when compared against a reference spectrum of a known standard.[3]

Experimental Protocol for IR Analysis

The following protocol describes the preparation of a solid sample of this compound for analysis using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.

Materials:

-

FTIR Spectrometer with ATR accessory

-

This compound solid sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR to account for any atmospheric and instrumental interferences.[7]

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the ATR crystal.

-

Collect Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

Alternatively, for transmission IR spectroscopy, a Nujol mull or a KBr pellet can be prepared.

Nujol Mull Preparation:

-

Grind a small amount of the solid sample to a fine powder in an agate mortar and pestle.

-

Add a drop or two of Nujol (mineral oil) and continue to grind until a uniform, translucent paste is formed.[8]

-

Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Experimental Workflow for IR Analysis

Caption: Workflow for structural analysis of this compound using FTIR-ATR spectroscopy.

Conclusion

UV-Vis and IR spectroscopy are indispensable tools for the comprehensive characterization of this compound. UV-Vis spectroscopy provides a reliable method for the quantification of the dye, leveraging its strong absorbance in the visible region. IR spectroscopy offers detailed structural information through the identification of key functional groups. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively analyze and characterize this compound, ensuring the quality, purity, and consistency of this compound in their studies.

References

- 1. macschem.us [macschem.us]

- 2. specialchem.com [specialchem.com]

- 3. This compound: High-Purity Research Chemical Supplier [benchchem.com]

- 4. This compound | Cationic Dye | For Research Use [benchchem.com]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. science.valenciacollege.edu [science.valenciacollege.edu]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Identification of Basic Red 51 (CAS No. 12270-25-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Basic Red 51 (CAS No. 12270-25-6), a cationic azo dye. It details its physicochemical properties, synthesis, analytical identification methodologies, and toxicological profile. This guide is intended to serve as a core resource for professionals requiring in-depth knowledge and standardized protocols for the characterization of this compound.

Chemical and Physical Properties

This compound, also known as 2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride, is a synthetic organic compound belonging to the single azo dye class.[1][2] Its cationic nature, conferred by the imidazolium (B1220033) ring, is fundamental to its primary applications, facilitating strong ionic interactions with anionic substrates such as polyacrylonitrile (B21495) fibers and hair keratin.[3][4] The molecule's color is derived from the azo group (-N=N-) which, in conjugation with the aromatic systems, acts as a chromophore.[1][3]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 12270-25-6 | [5][6] |

| IUPAC Name | 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride | [3][7][] |

| Molecular Formula | C₁₃H₁₈ClN₅ | [2][5] |

| Molecular Weight | 279.77 g/mol | [2][5] |

| Synonyms | C.I. This compound, Basacryl Red X-BL, Maxilon Red M-RL, Vibracolor Ruby Rot |[][9][10] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Red, purple, or blue-violet powder/crystalline solid | [2][9][11][12] |

| Solubility | Soluble in water, alcohol, and methanol | [4][7] |

| Melting Point | 197 °C | [7] |

| LogP | 1.88 at 25 °C | [7] |

| Absorption Max (λmax) | ~530 nm | [13] |

| Stable pH Range | 4 - 7 |[2][6] |

Synthesis Overview

The industrial synthesis of this compound is a well-established two-stage process characteristic of azo dye production: diazotization followed by azo coupling .[1][3][11]

-

Diazotization : A primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by reacting the amine with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as hydrochloric acid (HCl).[1][3] This step is critically temperature-sensitive and must be maintained at low temperatures (0–5°C) to prevent the decomposition of the unstable diazonium intermediate.[1][3]

-

Coupling : The resulting diazonium salt acts as an electrophile and is reacted with a coupling component, such as N,N-dimethylaniline, to form the final azo dye.[11][13] This reaction forms the characteristic azo linkage (-N=N-) that defines the chromophore.[1]

Analytical Identification Techniques

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification, characterization, and quantification of this compound.[3]

Table 3: Summary of Analytical Techniques for Identification

| Technique | Principle | Key Parameters & Results | Reference(s) |

|---|---|---|---|

| HPLC | Differential partitioning of the analyte between a stationary and mobile phase. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile (B52724)/water gradient. Used for purity assessment and quantification. | [1][3] |

| UV-Visible Spectroscopy | Measurement of light absorption by the chromophore across UV and visible wavelengths. | Identifies the characteristic absorption maximum (λmax) around 530 nm, enabling quantification. | [3][13] |

| Mass Spectrometry (MS) | Ionization of the molecule and separation of ions based on mass-to-charge ratio. | Ionization: Electrospray (ESI). Confirms molecular weight (279.77 g/mol ) and provides structural data via fragmentation. | [1][3] |

| Square Wave Voltammetry | Electrochemical measurement of current as a function of applied potential. | Shows a characteristic oxidation peak at +0.89 V (vs. Ag/AgCl), attributed to the tertiary amine group. | [1][14] |

| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a coated plate. | Rapid, cost-effective method for preliminary screening and monitoring reaction progress. |[1] |

Experimental Protocols

The following are generalized protocols for the key analytical techniques used to identify this compound.

This protocol is designed for the assessment of purity and quantification.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient mixture of acetonitrile and water is commonly used (e.g., 70:30 v/v).[3] The exact gradient should be optimized for the specific sample matrix.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Set to the λmax of this compound (~530 nm).[13]

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent, followed by filtration through a 0.22 µm filter.[15]

-

Inject the standards and the sample onto the HPLC system.

-

Identify the peak corresponding to this compound by its retention time.

-

Quantify the amount and assess purity by comparing the peak area to the calibration curve.

-

This protocol is for the confirmation of molecular weight and structural identity.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled directly to an HPLC system (LC-MS).[3][15]

-

Ionization Mode: Positive ion mode is used due to the cationic nature of the molecule.

-

Procedure:

-

Introduce the sample into the ESI source via direct infusion or from the eluent of an HPLC column.

-

The sample is nebulized and ionized, generating protonated molecular ions.

-

Acquire the mass spectrum.

-

Expected Result: A primary peak corresponding to the mass of the cationic portion of the molecule [M]⁺ should be observed at m/z ≈ 244.16 (C₁₃H₁₈N₅⁺). The full molecular weight of the chloride salt is 279.77 g/mol .[2][5] Further fragmentation (MS/MS) can be performed to confirm structural features.

-

Toxicological Profile and Biological Interactions

This compound is used extensively in consumer products, particularly hair dyes, prompting significant research into its toxicological effects.[1][16] Studies on human cell lines, such as immortalized keratinocytes (HaCaT), have provided critical insights into its mechanism of action at the cellular level.[1][16]

The primary mechanism of cytotoxicity involves the induction of oxidative stress.[13][16] Exposure to this compound leads to the generation of reactive oxygen species (ROS), which can cause cellular damage, including the formation of 8-oxo-dG, a marker of oxidative DNA damage.[1][16] This damage can trigger a cellular apoptosis cascade. Research has shown that this compound-induced apoptosis is mediated through the activation of caspase-3.[1][16]

Table 4: Toxicological Data for this compound

| Endpoint | System/Cell Line | Result | Reference(s) |

|---|---|---|---|

| Cytotoxicity (EC₅₀) | Human Keratinocytes (HaCaT) | 13 µg/mL | [16] |

| Genotoxicity | Human Keratinocytes (HaCaT) | Induction of 8-oxo-dG (DNA damage) | [1][16] |

| Cell Cycle | Human Keratinocytes (HaCaT) | Arrest at the G2 phase | [13][16] |

| Mechanism of Cell Death | Human Keratinocytes (HaCaT) | Apoptosis via caspase-3 activation | [1][16] |

| Acute Oral Toxicity | Rat | Mortalities observed at doses of 500 mg/kg and higher | [10][17] |

| Skin/Eye Irritation | Animal studies | May cause skin and serious eye irritation |[7] |

Conclusion

The identification and characterization of this compound (CAS No. 12270-25-6) rely on a multi-faceted analytical approach. The combination of chromatographic separation, particularly with HPLC, and spectroscopic detection, including UV-Vis and ESI-MS, provides a robust framework for its unambiguous identification, quantification, and purity assessment. Understanding its synthesis is crucial for impurity profiling, while knowledge of its toxicological pathways is essential for safety and risk assessment in its various applications, from industrial dyeing to consumer cosmetics. The protocols and data presented herein serve as a foundational guide for professionals working with this compound.

References

- 1. This compound: High-Purity Research Chemical Supplier [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | Cationic Dye | For Research Use [benchchem.com]

- 4. zhishangbio.com [zhishangbio.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 12270-25-6 [chemicalbook.com]

- 7. macschem.us [macschem.us]

- 9. guidechem.com [guidechem.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. Buy this compound (EVT-311760) | 77061-58-6 [evitachem.com]

- 12. haihangchem.com [haihangchem.com]

- 13. Buy this compound | 77061-58-6 [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. lcms.cz [lcms.cz]

- 16. This compound, a permitted semi-permanent hair dye, is cytotoxic to human skin cells: Studies in monolayer and 3D skin model using human keratinocytes (HaCaT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. health.ec.europa.eu [health.ec.europa.eu]

Genotoxic and Mutagenic Potential of Basic Red 51: A Technical Guide

Executive Summary: Basic Red 51 (BR51), an azo dye primarily used in semi-permanent hair coloring products, has demonstrated significant genotoxic and mutagenic properties in various in vitro studies. Its mechanism of toxicity is largely attributed to the metabolic cleavage of its azo bond, which releases aromatic amines capable of forming DNA-reactive electrophiles. Furthermore, BR51 induces oxidative stress, leading to DNA damage, and disrupts the cell cycle. While in vitro evidence is substantial, in vivo studies have yielded negative or inconclusive results, suggesting complex bioavailability and metabolic factors that warrant further investigation. This document provides a comprehensive overview of the available data, experimental methodologies, and mechanistic pathways associated with the genotoxicity of this compound.

Introduction

This compound (CAS No. 77061-58-6), chemically known as 2-[((4-Dimethylamino)phenyl)azo]-1,3-dimethyl-1H-imidazolium chloride, is a cationic azo dye.[1] Azo dyes are a class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).[2] A primary toxicological concern with azo dyes is their potential to be metabolized, particularly by azo reductases, into constituent aromatic amines.[3][4] Some of these metabolic byproducts are known to be mutagenic and carcinogenic.[5] Given its use in cosmetic formulations that come into direct contact with the skin, understanding the genotoxic and mutagenic potential of this compound is critical for assessing human health risks.[4]

This guide synthesizes key findings from in vitro and in vivo studies, details the experimental protocols used for its evaluation, and illustrates the proposed mechanisms of its genotoxic action.

Data Presentation: Summary of Toxicological Findings

The genotoxic and mutagenic potential of this compound has been evaluated using a battery of tests. The quantitative data from these studies are summarized below for clear comparison.

Table 1: Summary of In Vitro Genotoxicity and Cytotoxicity Data for this compound

| Assay Type | Cell Line/Organism | Endpoint Measured | Result | Concentration/Dose | Reference |

| Cytotoxicity | Human Keratinocytes (HaCaT) | Cell Viability (EC50) | Cytotoxic | 13 µg/mL | [4] |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA98 | Frameshift Mutations | Mutagenic | Not specified | [5] |

| Genotoxicity | Human Keratinocytes (HaCaT) | DNA Adducts | Genotoxic | Not specified | [5] |

| Genotoxicity | Human Hepatocytes (HepG2) | Genotoxicity | Genotoxic | Not specified | [5][6] |

| Oxidative Stress | Human Keratinocytes (HaCaT) | Reactive Oxygen Species (ROS) | Increased ROS Production | Not specified | [4] |

| Oxidative DNA Damage | Human Keratinocytes (HaCaT) | 8-oxo-dG Levels | Increased 8-oxo-dG | Not specified | [4] |

| Cell Cycle Analysis | Human Keratinocytes (HaCaT) | Cell Cycle Arrest | G2 Phase Arrest | Sub-toxic doses | [4] |

| Gene Expression | Human Keratinocytes (HaCaT) | p21 Expression | Significant Decrease | Dose-dependent | [4] |

| Apoptosis | Human Keratinocytes (HaCaT) | Caspase Activation | Apoptosis Induction | Not specified | [4] |

Table 2: Summary of In Vivo Genotoxicity and General Toxicity Data for this compound

| Assay Type | Species | Endpoint Measured | Result | Concentration/Dose | Reference |

| Micronucleus Test | Mouse | Micronucleated Erythrocytes | Negative | Up to 100 mg/kg bw | [1][7] |

| Unscheduled DNA Synthesis (UDS) | Rat | DNA Repair in Hepatocytes | Negative / Inadequate Study | Not specified | [1] |

| Acute Oral Toxicity | Rat | LD50 | Toxic | 250-500 mg/kg bw (females); 500-1000 mg/kg bw (males) | [1] |

| Acute Dermal Toxicity | Rat | LD50 | Not Toxic | >2000 mg/kg bw | [1] |

| Sub-chronic Oral Toxicity | Rat | No-Observed-Adverse-Effect Level (NOAEL) | Systemic Effects | 10 mg/kg bw/day | [1] |

Mechanisms of Genotoxicity

The genotoxic effects of this compound are believed to be mediated through several interconnected pathways, including metabolic activation, induction of oxidative stress, and disruption of cell cycle regulation.

Metabolic Activation and DNA Adduct Formation

The primary proposed mechanism for BR51's genotoxicity is its metabolic conversion into harmful aromatic amines. The azo bond is susceptible to cleavage, a reaction that can occur through the action of azo reductases present in skin microflora or liver enzymes. This cleavage is predicted to yield metabolites such as N,N-dimethyl-p-phenylenediamine and 2-amino-1,3-dimethyl-1H-imidazol-3-ium.[3] These aromatic amines can be further metabolized into highly reactive electrophiles that covalently bind to DNA, forming DNA adducts.[5] These adducts can interfere with DNA replication and transcription, leading to mutations.[5]

Induction of Oxidative Stress

Exposure of human keratinocytes to this compound has been shown to induce the production of Reactive Oxygen Species (ROS).[4] ROS are highly reactive molecules that can damage cellular components, including DNA. This leads to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG), a well-established biomarker of oxidative stress.[4] The accumulation of such damage can result in single- and double-strand DNA breaks, contributing to the overall genotoxic burden and potentially triggering apoptosis.

Effects on Cell Cycle and Apoptosis

This compound has been observed to interfere with critical cell cycle checkpoints. Specifically, it causes a dose-dependent decrease in the expression of the p21 protein in HaCaT cells.[4] p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in halting the cell cycle in response to DNA damage, allowing time for repair. Its suppression can lead to genomic instability. In line with this, BR51 was found to induce cell cycle arrest in the G2 phase at sub-toxic concentrations.[4] At higher concentrations, it triggers programmed cell death (apoptosis), a process involving the activation of caspase-3.[4]

Experimental Protocols

A tiered approach is typically used to assess the genotoxic potential of a chemical. The following sections describe the general methodologies for the key assays cited in the evaluation of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- auxotroph) strains of Salmonella typhimurium.[8]

-

Strains: S. typhimurium strain TA98, which detects frameshift mutagens, is commonly used and was specifically cited for BR51.[5] Other strains may be included to detect base-pair substitutions.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver homogenate, S9 fraction) to identify chemicals that require metabolic conversion to become mutagenic.

-

Procedure: The bacterial strain, the test substance (at various concentrations), and the S9 mix (if applicable) are combined and plated on a minimal glucose agar (B569324) medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) can synthesize histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A dose-related increase of at least two-fold over the background is typically considered a positive result.

In Vitro Mammalian Cell Assays

Human cell lines like keratinocytes (HaCaT) or hepatocytes (HepG2) are cultured under standard conditions (e.g., 37°C, 5% CO₂ in DMEM supplemented with 10% FBS and antibiotics). Cells are seeded and allowed to attach before being exposed to various concentrations of this compound for a defined period (e.g., 24 hours).

This method detects DNA single- and double-strand breaks in individual cells.[9][10]

-

Cell Preparation: After treatment, cells are harvested, suspended in low-melting-point agarose, and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a high-salt, detergent-based lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail." Undamaged DNA remains in the comet "head."

-

Staining and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green). Images are captured via fluorescence microscopy and analyzed using imaging software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).[9]

This test detects chromosome fragments or whole chromosomes that lag behind during anaphase and are not incorporated into the daughter nuclei, forming small, separate nuclei called micronuclei.[11]

-

Treatment: Cells are treated with this compound for a period covering 1.5-2 normal cell cycles. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.

-

Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained (e.g., with Giemsa) and the nucleus is counterstained with a DNA-specific stain.

-

Scoring: The frequency of micronuclei is scored in at least 1000-2000 binucleated cells per concentration and compared to a concurrent solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Assay

This assay assesses chromosomal damage in the bone marrow of rodents.[12]

-

Animal Dosing: Mice or rats are treated with the test substance, typically via oral gavage or intraperitoneal injection, often with one or more doses over 24-48 hours.

-

Tissue Sampling: At appropriate time points after the final dose (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected.

-

Slide Preparation: Smears are prepared on microscope slides, fixed, and stained with a dye that differentiates between polychromatic (immature) erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs).

-

Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.[12]

Discussion and Conclusion

The available evidence strongly indicates that this compound is mutagenic in bacteria and genotoxic to human cells in vitro. The mechanisms involve both metabolic activation to DNA-reactive species and the induction of oxidative stress, leading to DNA damage, cell cycle disruption, and apoptosis.[4][5]

However, a notable discrepancy exists between the in vitro and in vivo findings. The in vivo micronucleus test in mice was negative.[1] This could be due to several factors, including differences in metabolism, detoxification pathways, or insufficient bioavailability of the compound or its active metabolites to the target tissue (bone marrow).[1] The SCCNFP noted that there was no firm evidence that the test agent reached the bone marrow in the negative in vivo study.[1]

For researchers and drug development professionals, this case highlights the importance of a comprehensive testing strategy. While in vitro assays are powerful tools for hazard identification, they may not fully recapitulate the complex pharmacokinetics and metabolic fate of a compound in vivo.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. Buy this compound (EVT-311760) | 77061-58-6 [evitachem.com]

- 3. This compound | Cationic Dye | For Research Use [benchchem.com]

- 4. This compound, a permitted semi-permanent hair dye, is cytotoxic to human skin cells: Studies in monolayer and 3D skin model using human keratinocytes (HaCaT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic and genotoxic effects of two hair dyes used in the formulation of black color. | Sigma-Aldrich [sigmaaldrich.com]

- 7. health.ec.europa.eu [health.ec.europa.eu]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo rodent erythrocyte micronucleus assay. II. Some aspects of protocol design including repeated treatments, integration with toxicity testing, and automated scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Interaction of Basic Red 51 with DNA and proteins

An In-depth Technical Guide on the Interaction of Basic Red 51 with DNA and Proteins

Introduction

This compound is a synthetic, cationic azo dye with the chemical name 2-[((4-Dimethylamino)phenyl)azo]-1,3-dimethyl-1H-imidazolium chloride.[1][2] Primarily used in semi-permanent hair coloring products, its molecular structure features an azo group (-N=N-) acting as a chromophore and a positively charged imidazolium (B1220033) ring, which facilitates its binding to negatively charged substrates.[2][3] This document provides a comprehensive technical overview of the molecular interactions of this compound with critical biological macromolecules, namely DNA and proteins. The content is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, detailed experimental methodologies, and the visualization of interaction pathways.

Interaction with Deoxyribonucleic Acid (DNA)

This compound interacts with the DNA double helix primarily through non-covalent mechanisms. Computational and experimental studies have identified two principal binding modes: intercalation and minor groove binding.[3][4] The planar aromatic structure of the dye allows it to engage with the stacked base pairs of DNA.[5]

Binding Modes and Energetics

-

Intercalation: This mode involves the insertion of the planar part of the this compound molecule between the base pairs of the DNA double helix.[3][5] Molecular docking simulations indicate that this is the energetically more favorable binding conformation.[4] The stability of the intercalated complex is attributed to significant hydrophobic pi-pi stacking interactions and the formation of hydrogen bonds.[4] The imidazole (B134444) ring, phenyl group, and the tertiary amine of the dye are crucial for effective intercalation.[4]

-

Minor Groove Binding: While less favorable than intercalation, this compound can also fit into the minor groove of the DNA helix. In this configuration, the interaction is predominantly stabilized by hydrogen bonds, with the azo and imidazole rings playing a dominant role.[3][4]

The logical relationship between these binding modes is depicted below.

Quantitative Data on DNA Interaction

The binding affinity of this compound to double-stranded DNA (dsDNA) has been quantified through in silico molecular docking studies. The Gibbs free energy (ΔG°) serves as a measure of the spontaneity and stability of the binding.

| Interaction Mode | Gibbs Free Energy (ΔG°) | Key Molecular Groups Involved | Primary Forces |

| Intercalation | -6.94 kcal/mol[4] | Imidazole ring, phenyl group, tertiary amine[4] | Hydrogen bonds, hydrophobic pi-pi stacking[4] |

| Minor Groove Binding | -6.35 kcal/mol[4] | Azo group, imidazole rings[4] | Hydrogen bonds[4] |

Genotoxicity and Cellular Consequences

The interaction of this compound with DNA is not benign and has been shown to induce genotoxic effects. Studies on human cell lines, such as immortalized human keratinocytes (HaCaT) and human liver cancer cells (HepG2), have demonstrated that the dye can cause significant DNA damage.[4][6]

-

DNA Damage: In vitro assays, including the comet assay and cytokinesis-blocked micronucleus test, revealed that this compound significantly increases DNA fragmentation and micronucleus formation.[4]

-

Oxidative Stress: The dye induces the production of reactive oxygen species (ROS), leading to an increase in the levels of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a biomarker for oxidative DNA damage.[6]

-

Apoptosis: The resulting DNA damage can trigger programmed cell death (apoptosis). This is mediated by the suppression of the p21 gene, which is involved in cell cycle control.[6][7] The apoptotic pathway involves the cleavage of procaspase 9 and the activation of caspase 3.[6]

| Parameter | Cell Line | Value/Effect | Reference |

| EC50 (Half Maximal Effective Concentration) | HaCaT | 13 µg/mL | [6] |

| Genotoxicity | HepG2, HaCaT | Increased DNA fragmentation and micronucleus formation | [4][7] |

| Gene Expression | HaCaT | Significant decrease in p21 expression | [6] |

| Apoptosis Pathway | HaCaT | Decrease in procaspase 8, cleavage of procaspase 9, activation of caspase 3 | [6] |

The signaling pathway for this compound-induced apoptosis is visualized below.

Interaction with Proteins

The cationic nature of this compound facilitates its interaction with negatively charged residues on proteins.[3] This is the primary mechanism behind its function as a hair dye, where it binds to anionic sites on the keratin (B1170402) protein.[3] Furthermore, its interaction with serum albumins, the primary transport proteins in blood plasma, is of toxicological significance.

Binding to Serum Albumins

Studies have investigated the interaction of this compound and similar azo dyes with bovine serum albumin (BSA), a model protein for human serum albumin (HSA).[3][8] The binding is typically studied using fluorescence spectroscopy. BSA has intrinsic fluorescence due to its tryptophan residues, and the binding of a small molecule like this compound can quench this fluorescence.[8][9]

The analysis of fluorescence quenching data can reveal the binding mechanism (static or dynamic), binding constants, and thermodynamic parameters (ΔH°, ΔS°, ΔG°), which indicate the primary forces driving the interaction (e.g., van der Waals forces, hydrogen bonding, hydrophobic interactions).[8] For similar azo dyes, these studies have confirmed spontaneous binding to BSA, driven primarily by van der Waals forces and hydrogen bonding.[8] This binding can also induce conformational changes in the protein.[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with DNA and proteins.

Molecular Docking Simulation (for DNA Interaction)

Molecular docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a macromolecular target.

-

Receptor and Ligand Preparation: A 3D structure of dsDNA (the receptor) is obtained from a protein data bank or constructed. The 3D structure of this compound (the ligand) is generated and its energy is minimized.

-

Docking Simulation: Using software like AutoDock, a grid box is defined around the target binding site on the DNA. The software then explores various conformations and orientations of the ligand within this box.

-

Scoring and Analysis: A scoring function is used to calculate the binding energy (e.g., ΔG°) for each pose. The pose with the lowest binding energy is considered the most stable and likely binding mode.[4] The specific interactions (hydrogen bonds, hydrophobic contacts) are then analyzed.[4]

Fluorescence Quenching Spectroscopy (for Protein Interaction)

This technique is used to study the binding of a ligand (quencher) to a protein by monitoring the decrease in the protein's intrinsic tryptophan fluorescence.

-

Sample Preparation: Prepare a stock solution of the protein (e.g., BSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of this compound.

-

Titration: A fixed concentration of BSA is titrated with increasing concentrations of this compound.

-

Fluorescence Measurement: After each addition of the dye, the solution is incubated to reach equilibrium. The fluorescence emission spectrum of BSA is recorded (e.g., excitation at ~280-295 nm, emission scan from ~300-450 nm).[9][10]

-

Data Analysis: The decrease in fluorescence intensity at the emission maximum is analyzed using the Stern-Volmer equation to determine the quenching constant. Further analysis can yield binding constants (Ka) and the number of binding sites (n).[8][9]

The general workflow for this experiment is illustrated below.

UV-Visible Absorption Titration (for DNA Interaction)

This method detects changes in the absorption spectrum of the dye upon binding to DNA. Intercalation typically causes hypochromism (decreased absorbance) and a red shift (bathochromism) in the dye's absorption peak.[11][12]

-

Sample Preparation: A solution of this compound with a known concentration is placed in a quartz cuvette.

-

Titration: Small aliquots of a concentrated DNA stock solution are incrementally added to the dye solution.

-

Spectral Measurement: After each addition, the UV-Vis absorption spectrum of the solution is recorded.

-

Data Analysis: Changes in the absorbance and the position of the maximum absorption wavelength (λmax) are monitored. The data can be used to calculate the intrinsic binding constant (Kb).[13]